molecular formula C19H24Br4N2O4 B15345911 (6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide CAS No. 60724-09-6

(6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide

Cat. No.: B15345911
CAS No.: 60724-09-6
M. Wt: 664.0 g/mol
InChI Key: WKHKKIOHTZRKGQ-UHFFFAOYSA-M
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Description

(6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide is a quaternary ammonium bromide characterized by three distinct structural motifs:

  • Hexyl chain: A six-carbon spacer linking the tribromophenoxy group to the ammonium center, influencing solubility and membrane interaction.
  • 5-Nitro-2-furfuryl group: A nitro-functionalized furan ring, a moiety associated with antimicrobial and antiparasitic activity in nitroheterocyclic compounds .

The compound’s molecular formula is CₙHₘBr₃N₂O₃ (exact formula depends on substituent positions), with a molecular weight exceeding 600 g/mol. Its synthesis likely involves alkylation of dimethylamine with a brominated hexyl intermediate, followed by functionalization with the nitro-furfuryl group.

Properties

CAS No.

60724-09-6

Molecular Formula

C19H24Br4N2O4

Molecular Weight

664.0 g/mol

IUPAC Name

dimethyl-[(5-nitrofuran-2-yl)methyl]-[6-(2,4,6-tribromophenoxy)hexyl]azanium;bromide

InChI

InChI=1S/C19H24Br3N2O4.BrH/c1-24(2,13-15-7-8-18(28-15)23(25)26)9-5-3-4-6-10-27-19-16(21)11-14(20)12-17(19)22;/h7-8,11-12H,3-6,9-10,13H2,1-2H3;1H/q+1;/p-1

InChI Key

WKHKKIOHTZRKGQ-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CCCCCCOC1=C(C=C(C=C1Br)Br)Br)CC2=CC=C(O2)[N+](=O)[O-].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the tribromophenoxy intermediate: This step involves the bromination of phenol to obtain 2,4,6-tribromophenol.

    Attachment of the hexyl chain: The hexyl chain is introduced through a nucleophilic substitution reaction, forming 6-(2,4,6-tribromophenoxy)hexanol.

    Formation of the nitrofurfuryl intermediate: This involves the nitration of furfural to obtain 5-nitro-2-furfuryl.

    Quaternization reaction: The final step involves the reaction of the dimethylammonium group with the previously formed intermediates under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atoms in the tribromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

(6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide involves its interaction with specific molecular targets. The compound’s functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity. The nitrofurfuryl moiety, in particular, is known for its ability to undergo redox reactions, which can lead to the generation of reactive oxygen species (ROS) and subsequent biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Bioactivity/Applications Key Differences
(6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide Tribromophenoxy, hexyl chain, nitro-furfuryl Antimicrobial (hypothesized), membrane disruption Unique combination of tribromophenoxy and nitro-furfuryl groups
(5-(6-Chlorothymyloxy)pentyl)dimethyl(5-bromo-2-furfuryl)ammonium bromide (CID 43434) Chlorothymyloxy (methyl-isopropylphenol), pentyl chain, bromo-furfuryl Predicted antimicrobial activity (no literature data) Shorter pentyl chain; bromo- instead of nitro-furfuryl; chlorine instead of bromine on phenol
Benzalkonium chloride Benzyl-substituted QAC Broad-spectrum antiseptic Lacks nitro and brominated aromatic groups; simpler structure
(5-Nitro-2-furyl)vinylene-2-trimethylammonium bromide Nitrofuran, vinyl linker Antibacterial (historical use in nitrofuran antibiotics) Vinyl linker instead of hexyl chain; no tribromophenoxy group

Functional Group Impact

  • Tribromophenoxy vs. Chlorothymyloxy: Bromine’s higher electronegativity and steric bulk may enhance lipid solubility and membrane interaction compared to chlorine .
  • Nitro-furfuryl vs.
  • Hexyl vs. Pentyl Chain : Longer chains (e.g., hexyl) improve membrane permeability but may reduce aqueous solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This Compound (5-(6-Chlorothymyloxy)pentyl)dimethyl(5-bromo-2-furfuryl)ammonium bromide Benzalkonium Chloride
Molecular Weight ~650 g/mol 457.14 g/mol 354 g/mol
Solubility Low in water (hydrophobic tribromophenoxy) Moderate (shorter chain) High (ionic QAC)
Predicted LogP >4 (high lipophilicity) ~3.5 ~1.8
Antimicrobial Efficacy Not yet tested (theoretical) Unknown Well-documented

Mechanistic Insights

  • Like other QACs, this compound likely disrupts microbial membranes via cationic interactions with phospholipids .
  • The nitro-furfuryl group may generate reactive oxygen species (ROS) under anaerobic conditions, similar to nitrofurantoin .
  • Tribromophenoxy could synergize with the nitro group by enhancing membrane penetration .

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